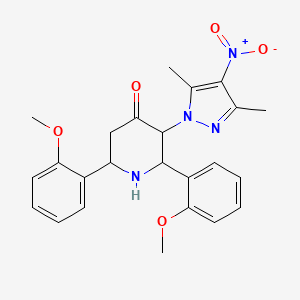
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2,6-bis(2-methoxyphenyl)-4-piperidinone
Übersicht
Beschreibung
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2,6-bis(2-methoxyphenyl)-4-piperidinone is a chemical compound that belongs to the family of pyrazole derivatives. It is also known as DPP-4 inhibitor and is used in the treatment of type 2 diabetes. The compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2,6-bis(2-methoxyphenyl)-4-piperidinone involves the inhibition of DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inhibition of DPP-4 leads to an increase in the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in improved glycemic control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of DPP-4. The compound has been shown to increase insulin secretion and reduce glucagon secretion, leading to improved glycemic control in patients with type 2 diabetes. It has also been found to have a positive effect on lipid metabolism, reducing triglyceride levels and improving lipid profiles.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2,6-bis(2-methoxyphenyl)-4-piperidinone in lab experiments include its potent inhibitory activity against DPP-4 and its potential therapeutic applications in the treatment of type 2 diabetes. However, the limitations of using the compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2,6-bis(2-methoxyphenyl)-4-piperidinone. These include:
1. Further investigation of the compound's mechanism of action and potential side effects.
2. Exploration of the compound's potential therapeutic applications in other diseases, such as cancer and cardiovascular disease.
3. Development of more efficient and cost-effective synthesis methods for the compound.
4. Investigation of the compound's pharmacokinetics and pharmacodynamics to optimize dosing regimens.
5. Development of novel DPP-4 inhibitors based on the structure of this compound.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes. Further research is needed to fully understand its mechanism of action, potential side effects, and optimal dosing regimens.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in the regulation of glucose metabolism. The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This mechanism of action makes 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2,6-bis(2-methoxyphenyl)-4-piperidinone a promising candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-2,6-bis(2-methoxyphenyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-14-23(28(30)31)15(2)27(26-14)24-19(29)13-18(16-9-5-7-11-20(16)32-3)25-22(24)17-10-6-8-12-21(17)33-4/h5-12,18,22,24-25H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAZEYDMTHXYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2C(NC(CC2=O)C3=CC=CC=C3OC)C4=CC=CC=C4OC)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4684955.png)
![N-cyclohexyl-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4684963.png)
![5-{[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4684968.png)
![N-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4684970.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4684971.png)
![2-{5-methoxy-2-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4684982.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-2,3-dihydro-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4684987.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4684994.png)

![methyl 3-{[(4-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxylate](/img/structure/B4685013.png)
![ethyl 2-(allylamino)-4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B4685020.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4685024.png)
![3-({[1-(4-tert-butylphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4685027.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B4685033.png)